N-(2,6-dichlorophenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-3-6-10(15)12(9)16-13(18)8-4-1-2-7-11(8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMKEKQYWUXIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-nitrobenzamide typically involves the nitration of 2,6-dichloroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(2,6-dichlorophenyl)-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or nitroso compounds.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic environment of N-(2,6-dichlorophenyl)amides is strongly influenced by substituents on both the phenyl ring and the benzamide group:
- 35Cl NQR Frequencies: Alkyl substituents (e.g., methyl, ethyl) on the amide side chain lower 35Cl NQR frequencies due to reduced electron-withdrawing effects. For example, N-(2,6-dichlorophenyl)-acetamide exhibits lower frequencies compared to aryl-substituted analogues . Aryl or chlorinated alkyl groups (e.g., 2-chlorobenzamide) enhance frequencies, attributed to increased conjugation and inductive effects. Notably, N-(2,6-dichlorophenyl)-2-chlorobenzamide shows higher frequencies than its alkyl counterparts . Nitro Group Impact: The 2-nitro group in N-(2,6-dichlorophenyl)-2-nitrobenzamide is expected to further elevate NQR frequencies compared to chloro or methyl substituents, owing to its stronger electron-withdrawing nature. This trend aligns with observations in N-(phenyl)-2-nitrobenzamide derivatives .
Crystallographic and Structural Variations
Crystal structures of related compounds reveal key differences in bond lengths, angles, and packing arrangements:
*Hypothesized for comparison.
- Nitro Substituent Effects: The nitro group in this compound is likely to introduce steric and electronic distortions, such as elongated C–N bonds and non-coplanarity with the benzene ring, as seen in nitroaromatic compounds . This contrasts with the planar arrangement of chlorobenzamide derivatives .
Thermal and Phase Behavior
- Phase Transitions : N-(2,6-Dichlorophenyl)formamide derivatives exhibit temperature-dependent phase transitions from disordered to ordered states . The nitro group in this compound may stabilize the crystal lattice, reducing such transitions compared to formamide analogues.
- Thermal Stability : Chlorinated derivatives generally show higher melting points than alkyl-substituted amides. For instance, N-(2,6-dichlorophenyl)-2-chlorobenzamide melts at ~160°C, while N-(phenyl)-2-methylacetamide melts at ~85°C . The nitro group is expected to further increase thermal stability due to stronger intermolecular interactions.
Q & A
Basic: What are the optimal synthetic routes for N-(2,6-dichlorophenyl)-2-nitrobenzamide, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via amidation of 2-nitrobenzoic acid with 2,6-dichloroaniline using coupling agents like thionyl chloride (SOCl₂). Key variables include:
- Temperature : Reactions performed at 0–5°C during SOCl₂ addition minimize side reactions (e.g., nitro group reduction) .
- Solvent : THF or DCM is preferred for solubility and stability of intermediates .
- Workup : Hydrolysis of excess SOCl₂ under ice-cold conditions followed by neutralization with NaOH improves purity .
Comparative studies show yields of 65–80% under optimized conditions, with impurities traced to incomplete acylation or halogen exchange.
Basic: How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- NMR : H/C NMR distinguishes aromatic protons (e.g., deshielded H at C-3 due to nitro group) and confirms amide bond formation .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve Cl/Nitro group orientations. For example, SHELXL-2018 accurately models thermal parameters and hydrogen bonding .
- 35Cl NQR : Detects electronic environments of Cl atoms; frequencies shift with substituent effects (e.g., nitro groups increase resonance stabilization) .
Advanced: How do crystallographic data from SHELX refinements address contradictions in reported bond angles for N-(2,6-dichlorophenyl) amides?
Methodological Answer:
Discrepancies in bond angles (e.g., C-Cl vs. C-N distances) arise from torsional strain or packing effects. Solutions include:
- Multi-parameter Refinement : SHELXL’s restraints for anisotropic displacement parameters improve accuracy in disordered regions .
- Comparative Analysis : Align data with structurally analogous compounds (e.g., N-(2,6-dichlorophenyl)-2-chloroacetamide in Table 2 ).
- Validation Tools : WinGX’s PARST cross-checks geometric parameters against databases to flag outliers .
Advanced: What experimental strategies mitigate conflicting bioactivity data in studies of this compound derivatives?
Methodological Answer:
Contradictions in biological assays (e.g., antimicrobial vs. cytotoxic activity) require:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate target-specific effects .
- Metabolic Stability Assays : Evaluate compound degradation under physiological pH (e.g., HPLC monitoring at pH 7.4 and 2.0) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to enhance stability and reduce non-specific binding .
Basic: What safety protocols are critical when handling this compound during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of SOCl₂ or nitro compound vapors .
- Waste Management : Quench residual reagents with 10% NaHCO₃ before disposal; halogenated byproducts require segregation for professional treatment .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure, as nitrobenzamides may cause sensitization .
Advanced: How can computational modeling complement experimental data to predict reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group’s LUMO distribution) .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina; validate with SAR studies .
- QSPR Models : Correlate Hammett σ values of substituents with observed reaction rates (e.g., nitration vs. chlorination) .
Advanced: What analytical techniques resolve discrepancies in 35Cl NQR frequencies for dichlorophenyl-substituted amides?
Methodological Answer:
Variations in 35Cl NQR frequencies (e.g., 34.5–37.2 MHz) arise from crystal packing or substituent effects. Strategies include:
- Temperature-Dependent Studies : Measure frequencies at 77 K to reduce thermal motion artifacts .
- Isotopic Labeling : Use N-labeled analogs to decouple Cl-N coupling effects .
- Cross-Validation : Compare with XRD-derived bond lengths (e.g., C-Cl distances in Table 2 ) to confirm electronic vs. structural contributions.
Basic: How do researchers validate purity and stability of this compound post-synthesis?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (<1% threshold) .
- TGA/DSC : Assess thermal stability; decomposition >200°C indicates suitability for high-temperature reactions .
- Elemental Analysis : Match C/H/N percentages with theoretical values (e.g., C₅₄H₃₆Cl₂N₂O₃ requires ±0.3% tolerance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
